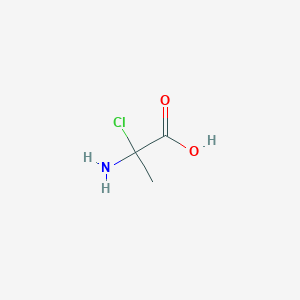

2-Amino-2-chloropropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6ClNO2 |

|---|---|

Molecular Weight |

123.54 g/mol |

IUPAC Name |

2-amino-2-chloropropanoic acid |

InChI |

InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7) |

InChI Key |

YIQPUJZXAGQSKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)(N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Amino 2 Chloropropanoic Acid and Its Derivatives

Nucleophilic Substitution Reactions (SN2)

The conversion of α-chloro acids to their corresponding α-hydroxy acids is a classic nucleophilic substitution reaction. In the case of 2-Amino-2-chloropropanoic acid, this transformation would yield 2-Amino-2-hydroxypropanoic acid. The reaction is typically achieved through hydrolysis, where water or a hydroxide (B78521) ion acts as the nucleophile.

The general pathway for this conversion, illustrated by the analogous transformation of propanoic acid to 2-hydroxypropanoic acid, involves a two-step sequence. First, an α-halogenation reaction, such as the Hell-Volhard-Zelinsky reaction, introduces a halogen at the α-carbon. quora.comgauthmath.com This intermediate, an α-halo acid, is then subjected to hydrolysis. gauthmath.com The hydroxide ion (OH⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the α-hydroxy acid. gauthmath.com

For 2-Amino-2-chloropropanoic acid, direct hydrolysis would be complicated by the presence of the amino and carboxylic acid groups, which can be protonated or deprotonated depending on the pH. The reaction would likely require carefully controlled pH conditions and potentially the use of protecting groups to prevent unwanted side reactions.

Amidation of 2-Amino-2-chloropropanoic acid can refer to two distinct processes: the reaction of its carboxyl group to form an amide, or the reaction of its amino group to form a peptide bond.

Amidation of the Carboxyl Group: The formation of an amide from a carboxylic acid is a condensation reaction that typically requires activation of the carboxyl group to enhance its reactivity toward an amine nucleophile. fiveable.memasterorganicchemistry.com Direct amidation of unprotected amino acids presents challenges due to the potential for self-polymerization and the zwitterionic nature of the amino acid, which reduces the nucleophilicity of the amino group and the electrophilicity of the carboxyl group. nih.gov

Modern methods have been developed for the direct, chemoselective amidation of unprotected amino acids, bypassing the need for protection/deprotection steps. nih.govtcichemicals.com These strategies often employ Lewis acid catalysts or specialized coupling reagents. For instance, borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate can facilitate the direct condensation of unprotected amino acids with amines to yield the corresponding amides in a single step. tcichemicals.com The proposed mechanism involves the formation of a cyclic intermediate where both the amino and carboxyl groups of the amino acid react with the borate ester. This intermediate is then susceptible to nucleophilic attack by an external amine. tcichemicals.com

Below is a table summarizing various approaches to the amidation of unprotected amino acids.

| Catalyst/Reagent | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

| B(OCH₂CF₃)₃ | Benzylamine | Toluene | 110 | 91 | nih.gov |

| Ti(OⁱPr)₄ (catalytic) | Benzylamine | TAME | 86 | 85 | nih.gov |

| Zr(OᵗBu)₄ (catalytic) | Benzylamine | TAME | 86 | 73 | nih.gov |

| MTFPSCl₂ / Imidazole | Benzylamine | CH₃CN | 40 | 91 | organic-chemistry.org |

Peptide Bond Formation: Peptide bonds are amide linkages formed between the carboxyl group of one amino acid and the amino group of another. fiveable.mekhanacademy.org The reaction is a nucleophilic acyl substitution, specifically a nucleophilic addition-elimination reaction. masterorganicchemistry.comyoutube.com The amino group of one amino acid acts as a nucleophile, attacking the activated carbonyl carbon of the second amino acid. khanacademy.orgyoutube.com This forms an unstable tetrahedral intermediate, which then collapses, eliminating a leaving group (often derived from the activating agent) to form the stable, planar peptide bond. fiveable.me

Incorporating 2-Amino-2-chloropropanoic acid into a peptide chain would follow this fundamental mechanism. However, the α-chloro substituent introduces a potential complication, as it is a leaving group itself and could participate in side reactions under the conditions used for peptide coupling. Standard solid-phase or solution-phase peptide synthesis protocols, which rely on protecting groups for the α-amino group (e.g., Boc or Fmoc) and activation of the carboxyl group (e.g., with carbodiimides), would be necessary. wikipedia.org

Elimination and Cyclization Pathways

The structure of 2-Amino-2-chloropropanoic acid and its derivatives allows for intramolecular reactions, including elimination and cyclization, leading to the formation of cyclic compounds.

While 2-Amino-2-chloropropanoic acid itself does not directly form an epoxide, its deaminated derivative, 2-chloropropanoic acid, provides a clear pathway to chiral epoxides. This transformation highlights a key reaction of halogenated alcohol derivatives.

The synthesis begins with the reduction of an enantiomerically pure α-chloro acid. For example, (S)-2-chloropropanoic acid can be reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to afford the corresponding chiral chloro-alcohol, (S)-2-chloropropanol. wikipedia.org This halogenated alcohol is the key precursor for cyclization. wikipedia.org

Upon treatment with a strong base, such as potassium hydroxide (KOH), the alcohol is deprotonated to form an alkoxide. The resulting negatively charged oxygen then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 reaction. This intramolecular displacement of the chloride ion results in the formation of a three-membered ring, the epoxide. wikipedia.org Due to the backside attack characteristic of the SN2 mechanism, the stereochemistry at the carbon bearing the halogen is inverted. Thus, (S)-2-chloropropanol cyclizes to form (R)-propylene oxide. wikipedia.org

Reaction Pathway: (S)-2-chloropropanoic acid → (S)-2-chloropropanol → (R)-propylene oxide wikipedia.org

Theoretical studies on the gas-phase decomposition of 2-chloropropionic acid indicate that the process is not a simple, one-step elimination. Instead, it proceeds through a two-step mechanism involving the formation of a cyclic intermediate, α-propiolactone. acs.org

Step 2: The α-propiolactone intermediate is unstable and subsequently decomposes to form carbon monoxide (CO) and acetaldehyde (B116499) (CH₃CHO). acs.org

This mechanism is supported by both experimental data and computational analysis, which show it to be an irreversible process. acs.org The gas-phase pyrolysis of the analogous 2-bromopropionic acid also proceeds through a similar polar five-membered cyclic transition state to yield acetaldehyde, carbon monoxide, and hydrogen bromide. researchgate.net

The presence of an amino group in 2-Amino-2-chloropropanoic acid would likely introduce additional or alternative decomposition pathways, possibly involving the formation of imines or other nitrogen-containing products.

Kinetic Parameters for Decomposition of 2-Chloropropionic Acid

| Parameter | Theoretical Value (MP2/6-31G**) | Experimental Value |

|---|---|---|

| Activation Energy (Ea) | 36.4 kcal/mol | 35.8 kcal/mol |

| Pre-exponential Factor (A) | 10¹²·⁹ s⁻¹ | 10¹²·⁷ s⁻¹ |

(Data sourced from theoretical studies on 2-chloropropionic acid decomposition) acs.org

Derivatization Strategies for Synthetic Elaboration

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polar and non-volatile nature of amino acids requires derivatization. sigmaaldrich.com This process converts the polar functional groups (carboxyl, amino, and any side-chain groups) into less polar, more volatile, and thermally stable moieties. sigmaaldrich.comnih.gov For 2-Amino-2-chloropropanoic acid, a two-step derivatization procedure is typically employed. nih.govresearchgate.net

Esterification of the Carboxyl Group: The first step targets the carboxylic acid functional group. This is commonly achieved by heating the amino acid in an acidic alcohol solution, such as 2 M HCl in methanol (B129727), to form the corresponding methyl ester. nih.govresearchgate.net

Acylation of the Amino Group: The second step targets the amino group. After esterification, an acylating agent is added to convert the amino group into an amide. Common reagents include anhydrides of organic acids, such as pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amino group to form a stable, electron-capturing derivative that is highly suitable for GC-MS analysis. nih.govresearchgate.net

This two-step approach ensures that all active hydrogens are replaced, significantly improving the chromatographic behavior and analytical sensitivity of the compound. sigmaaldrich.comnih.gov

Common Derivatization Reagents for Amino Acids

| Reagent Class | Reagent Example | Target Functional Group(s) | Derivative Formed |

|---|---|---|---|

| Silylating Agents | MTBSTFA | -NH₂, -OH, -SH, -COOH | TBDMS derivative |

| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | -NH₂, -OH, -SH | PFP amide/ester |

| Esterifying Agents | Acidified Methanol (HCl/CH₃OH) | -COOH | Methyl ester |

(Data compiled from sources on amino acid derivatization) sigmaaldrich.comnih.govresearchgate.net

Acylation and Protection of Amine and Carboxyl Functionalities

The protection of the amine and carboxyl functionalities of 2-amino-2-chloropropanoic acid is a critical step to prevent undesirable side reactions during subsequent synthetic transformations, such as peptide synthesis or the formation of other derivatives. The choice of protecting groups is crucial and must be compatible with the reaction conditions of the planned synthetic route.

The amino group of α-amino acids is nucleophilic and can be readily acylated. This property is exploited for the introduction of protecting groups. Common protecting groups for the amine functionality include the tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz or Z) groups. The selection of a suitable protecting group is often guided by its stability under different chemical conditions, allowing for selective deprotection.

For α-chloro-α-amino acids like 2-amino-2-chloropropanoic acid, the electronic nature of the N-α-protecting group can be a critical determinant of the reaction course in subsequent transformations. Electron-poor protecting groups, such as the N-trifluoroacetyl group, are sometimes employed to reduce the nucleophilicity of the protected nitrogen and prevent unwanted intramolecular cyclization reactions. For instance, in related α-vinyl amino acids, the use of N-benzoyl or N-Cbz protecting groups can lead to facile 5-exo-trig-like cyclization, a reaction that is suppressed by the use of the less nucleophilic N-trifluoroacetyl group nih.gov.

The carboxyl group is typically protected as an ester. Common examples include methyl, ethyl, benzyl (B1604629), and tert-butyl esters. The formation of these esters can be achieved through various methods, such as Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. An alternative mild and efficient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol at room temperature nih.gov.

The choice of ester is dictated by the desired deprotection conditions. For example, methyl and ethyl esters are often cleaved by saponification, benzyl esters can be removed by hydrogenolysis, and tert-butyl esters are cleaved under acidic conditions. This orthogonality allows for the selective deprotection of the carboxyl group in the presence of an acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) amine protecting group.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis | |

| Carboxyl | Methyl/Ethyl ester | -OMe/-OEt | Saponification (base hydrolysis) |

| Benzyl ester | -OBn | Catalytic hydrogenolysis | |

| tert-Butyl ester | -OtBu | Acidolysis (e.g., TFA) |

Formation of Chiral Esters and their Subsequent Transformations

The esterification of 2-amino-2-chloropropanoic acid not only serves to protect the carboxyl group but also yields chiral esters that are valuable intermediates for further synthetic modifications. The esterification is typically carried out on the N-protected amino acid to avoid polymerization or other side reactions involving the amino group.

The formation of chiral esters of 2-amino-2-chloropropanoic acid can be accomplished using standard esterification protocols. For example, reacting N-protected 2-amino-2-chloropropanoic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or under acidic conditions (Fischer esterification) will yield the corresponding chiral ester.

The subsequent transformations of these chiral esters are of significant interest in synthetic chemistry. The presence of the chlorine atom at the α-position makes the α-proton (if present in a derivative) acidic and potentially susceptible to epimerization, especially under basic conditions. Studies on the asymmetric α-chlorination of activated aryl acetic acid esters have highlighted the configurational lability of the resulting α-chlorinated products, which can undergo rapid epimerization in the presence of a catalyst nih.gov. This suggests that reactions involving the chiral center of 2-amino-2-chloropropanoic acid esters must be carried out under carefully controlled conditions to maintain stereochemical integrity.

The transformations of these esters can involve reactions at the α-carbon, the ester functionality, or the N-terminal protecting group. For instance, nucleophilic substitution of the chlorine atom is a potential transformation, although this can be challenging and may compete with elimination reactions. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides or alcohols. The N-protecting group can be removed to liberate the free amine, which can then be used in peptide coupling reactions or other modifications.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Deprotection of Amine | Removal of the N-protecting group (e.g., Boc, Fmoc) to yield the free amino ester. | 2-Amino-2-chloropropanoate esters |

| Ester Hydrolysis | Cleavage of the ester group to regenerate the carboxylic acid. | N-protected 2-amino-2-chloropropanoic acid |

| Amide Formation | Reaction of the ester with an amine to form an amide. | N-protected 2-amino-2-chloropropanamides |

| Nucleophilic Substitution | Displacement of the α-chloro substituent by a nucleophile. | Other α-substituted α-amino acid derivatives |

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Synthesis of Chiral Alcohols and Other Stereodefined Moieties

Enantiomerically pure 2-chloropropanoic acid, derived from the corresponding amino acid, is a valuable starting material for the synthesis of chiral alcohols and other stereodefined molecules. orgsyn.orgwikipedia.org The conversion of (S)-2-chloropropanoic acid to (S)-2-chloropropanol, a simple chiral chloro-alcohol, can be achieved through reduction with reagents like lithium aluminium hydride. wikipedia.org This chiral alcohol can then undergo cyclization upon treatment with a base such as potassium hydroxide (B78521), leading to the formation of (R)-propylene oxide (methyloxirane) via dehydrohalogenation. wikipedia.org

The utility of chiral 2-chloroalkanoic acids extends to the synthesis of more complex chiral alcohols. For instance, (3S)-3-methylpentanol-1 has been synthesized from (2S,3S)-isoleucine through the exhaustive reduction of the corresponding chloro acid with lithium aluminum hydride. orgsyn.org Similarly, (3S)-1,3-butanediol can be obtained from (2S,3S)-allothreonine, demonstrating the versatility of this synthetic strategy. orgsyn.org These examples underscore the importance of 2-chloroalkanoic acids, derived from amino acids, as key intermediates in the stereoselective synthesis of valuable chiral building blocks. nih.govresearchgate.net

Table 1: Examples of Chiral Alcohols Synthesized from Chiral 2-Chloroalkanoic Acids

| Starting Amino Acid | Corresponding Chloro Acid | Reducing Agent | Final Chiral Alcohol |

|---|---|---|---|

| (S)-Alanine | (S)-2-Chloropropanoic acid | Lithium aluminium hydride | (S)-2-Chloropropanol |

| (2S,3S)-Isoleucine | (2S,3S)-2-Chloro-3-methylpentanoic acid | Lithium aluminum hydride | (3S)-3-Methylpentanol-1 |

| (2S,3S)-Allothreonine | (2S,3S)-2-Chloro-3-hydroxybutanoic acid | Lithium aluminum hydride | (3S)-1,3-Butanediol |

Integration into Peptidomimetics and Non-Canonical Amino Acid Architectures

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced stability, specific secondary structures, and novel biological functions. nih.govdntb.gov.ua 2-Amino-2-chloropropanoic acid and its analogues represent a class of ncAAs that can be used to create peptides with unique properties. wikipedia.orgresearchgate.net These modified peptides can overcome the limitations of natural peptides, such as poor pharmacokinetic profiles and enzymatic degradation. nih.gov

Conformationally constrained peptides are designed to mimic the bioactive conformation of natural peptides, often leading to improved potency and selectivity. nih.govnih.gov The introduction of structural constraints, such as cyclization or the incorporation of sterically demanding amino acids, can enforce specific secondary structures like β-turns or helical folds. rsc.orgbakerlab.org While direct examples of 2-amino-2-chloropropanoic acid in complex constrained peptides are not extensively detailed in the provided search results, the principles of conformational constraint through the incorporation of ncAAs are well-established. uzh.ch The steric bulk and electronic properties of the chlorine atom in 2-amino-2-chloropropanoic acid can influence the torsional angles of the peptide backbone, thereby inducing specific conformational preferences.

The synthesis of complex glycoconjugates, such as derivatives of muramic acid, is crucial for studying bacterial cell walls and developing new antibacterial agents. nih.gov Muramic acid is a key component of peptidoglycan, and its derivatives are of significant interest in medicinal chemistry. nih.gov The chemical synthesis of novel muramic acid derivatives often involves multiple steps and the use of specialized building blocks. While the direct incorporation of 2-amino-2-chloropropanoic acid into muramic acid derivatives is not explicitly described in the provided results, its potential as a chiral building block for modifying the lactyl ether side chain of muramic acid presents an interesting synthetic possibility. The reactive chloro group could serve as a handle for further chemical modifications.

Precursors for Classes of Biologically Active Molecules and Advanced Pharmaceutical Intermediates

Chiral building blocks are essential for the synthesis of a vast array of pharmaceuticals and other biologically active molecules. mdpi.comnih.govnih.gov 2-Amino-2-chloropropanoic acid, as a source of chirality, plays a role in the preparation of key pharmaceutical intermediates. google.com The enantiomerically pure forms of 2-chloropropanoic acid are particularly valuable in this regard. wikipedia.orggoogle.com

The synthesis of many modern drugs relies on the availability of enantiomerically pure starting materials to ensure the desired therapeutic effect and minimize side effects. Biocatalytic processes are often employed to produce these chiral intermediates with high enantioselectivity. mdpi.comnih.govillinois.edu The chemical and enzymatic transformations of 2-amino-2-chloropropanoic acid and its derivatives can lead to a variety of chiral synthons that are subsequently incorporated into the final drug structures. mdpi.com For example, chiral amino alcohols, which can be derived from 2-amino-2-chloropropanoic acid, are important intermediates in the synthesis of various pharmaceuticals. nih.gov

Table 2: Potential Applications of 2-Amino-2-chloropropanoic Acid Derivatives in Pharmaceutical Synthesis

| Derivative Class | Potential Therapeutic Area | Rationale |

|---|---|---|

| Chiral Amino Alcohols | Antivirals, Beta-blockers | Key structural motifs in many active pharmaceutical ingredients. |

| Non-canonical Peptidomimetics | Oncology, Infectious Diseases | Enhanced stability and target affinity compared to natural peptides. google.commdpi.com |

| Chiral Carboxylic Acids | Anti-inflammatories | Precursors for a wide range of drug molecules. |

Contributions to the Development of α-Helix Mimetics and Supramolecular Constructs

The α-helix is a common secondary structure motif involved in many protein-protein interactions (PPIs), making it an attractive target for the development of therapeutic agents. nih.gov α-Helix mimetics are small molecules designed to mimic the presentation of key amino acid side chains on one face of an α-helix, thereby disrupting or modulating PPIs. nih.govnih.govcsic.es The development of these mimetics often involves the use of scaffolds that can project functional groups in a spatially similar manner to the i, i+4, and i+7 residues of an α-helix. nih.govresearchgate.net

While the direct use of 2-amino-2-chloropropanoic acid in the scaffolds of α-helix mimetics is not prominently featured in the provided search results, its potential as a component of such structures is conceivable. The unique stereochemistry and electronic nature of this amino acid could be exploited in the design of novel scaffolds for α-helix mimetics. Furthermore, in the broader field of supramolecular chemistry, the ability of chiral molecules to direct the assembly of larger, ordered structures is well-recognized. The incorporation of 2-amino-2-chloropropanoic acid into larger molecular frameworks could influence their self-assembly properties and lead to the formation of novel supramolecular constructs.

Stereochemical Control and Enantiomeric Purity Assessment

Chiral Discrimination and Resolution Methodologies

The separation of enantiomers from a racemic mixture of 2-Amino-2-chloropropanoic acid is essential for obtaining enantiopure forms. Various techniques, including chromatographic and enzymatic methods, are employed for this purpose.

Chromatographic methods are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly utilized for the enantioseparation of chiral compounds like 2-Amino-2-chloropropanoic acid, often after derivatization to enhance volatility and facilitate chiral recognition.

High-Performance Liquid Chromatography (HPLC):

Direct enantiomeric resolution of the related compound, 2-(4-chloro-2-methylphenoxy)propanoic acid, has been achieved on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. Additionally, amide derivatives of this compound have been successfully separated on a chiral "Ionic Pirkle" column, which features N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine as the chiral ligand. For underivatized amino acids, which are zwitterionic and have poor solubility in non-polar solvents, macrocyclic glycopeptide-based chiral stationary phases (CSPs) like Astec CHIROBIOTIC T are particularly effective. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with both organic and aqueous mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com

A study on the chiral separation of 2-chloropropionic acid, a structural analog, involved derivatization with 1-naphthylamine (B1663977) followed by separation on a Chiralcel OD-H column. researchgate.net The optimal conditions for this separation are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane-Methanol-Ethanol (50:45:5, V/V) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Wavelength | 224 nm |

Gas Chromatography (GC):

For GC analysis, amino acids typically require derivatization to increase their volatility. The carboxyl group is often esterified, and the amino group is acylated. sigmaaldrich.com For instance, proline enantiomers have been successfully separated on a CHIRALDEX® G-TA column after a two-step derivatization involving methylation followed by acetylation. sigmaaldrich.com This process does not cause racemization and allows for effective separation of the enantiomers. sigmaaldrich.com Chiral GC analysis offers benefits such as high sensitivity, shorter analysis times, and the ability to adjust chiral selectivity by modifying the analysis temperature. sigmaaldrich.com

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure compounds. This technique relies on the stereospecificity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture.

Kinetic resolution is a common enzymatic strategy where one enantiomer reacts faster than the other, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymes such as acylases are widely used on a commercial scale for the resolution of various natural and unnatural amino acids. wikipedia.org The process often involves the hydrolysis of N-acylamino acids, where the enzyme selectively hydrolyzes the L-isomer, leaving the D-isomer unreacted.

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. nih.govnih.gov In DKR, the unreacted enantiomer is racemized in situ, continuously feeding the substrate for the enzymatic reaction. nih.govnih.gov This can be achieved using a combination of an enzyme and a chemical racemization agent or a second enzyme, a racemase. nih.govnih.gov For instance, d- and l-amino acids have been produced from their corresponding amides using a d-aminopeptidase or an l-amino acid amidase in the presence of α-amino-ε-caprolactam racemase. nih.gov

Factors Influencing Stereoselectivity and Racemization in Synthetic Pathways

Controlling the stereochemical outcome of a reaction is paramount in the synthesis of enantiopure 2-Amino-2-chloropropanoic acid. Several factors can influence the stereoselectivity of a synthetic route and the potential for racemization of the desired product.

The racemization of amino acids can occur under various conditions, including in the presence of acids, bases, or heat. The mechanism often involves the formation of a planar intermediate, such as a carbanion or an enol, at the chiral center. researchgate.net For amino acids, racemization is known to occur in alkaline conditions through a planar intermediate, allowing for the interconversion between enantiomeric forms. nih.gov

In the context of peptide synthesis, the activation of the carboxylic acid group can lead to racemization through two primary mechanisms: direct deprotonation of the α-carbon or via the formation of an oxazolone (B7731731) intermediate. The basicity and steric hindrance of the organic base used in the coupling reaction significantly influence the extent of racemization.

| Factor | Influence on Racemization | Example/Mechanism |

|---|---|---|

| pH | Alkaline conditions can promote racemization of amino acids. | Formation of a planar carbanion intermediate. |

| Temperature | Increased temperature can accelerate racemization rates. | Provides the activation energy needed for the conversion. |

| Reagents | Acids, bases, and certain coupling reagents can induce racemization. | Formation of intermediates like oxazolones in peptide synthesis. |

| Solvent | The polarity and nature of the solvent can influence racemization. | Stabilization of charged intermediates. |

| Structure of the Amino Acid | The nature of the side chain can affect the rate of racemization. | Steric and electronic effects on the stability of the intermediate. |

Methods for Stereochemical Assignment and Absolute Configuration Determination

Unambiguously determining the three-dimensional arrangement of atoms at the chiral center is crucial. Several analytical techniques are employed for the assignment of stereochemistry and the determination of the absolute configuration of molecules like 2-Amino-2-chloropropanoic acid.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. researchgate.netnih.govthieme-connect.de This technique provides a detailed three-dimensional structure of the molecule in the crystalline state. For a successful determination, the compound must crystallize in a non-centrosymmetric space group, and there should be an atom present that exhibits significant anomalous scattering. thieme-connect.de The Flack parameter is a value calculated from the diffraction data that helps to confirm the correct absolute structure. nih.gov

Spectroscopic methods are also widely used for determining absolute configuration. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The shape of the CD curve can provide information about the orientation of the groups around the stereogenic center. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine absolute configuration. The Mosher method, for example, involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original molecule.

The Cahn-Ingold-Prelog (R/S) priority rules are the standard nomenclature for designating the absolute configuration of a chiral center. This system assigns priorities to the four substituents attached to the stereocenter based on atomic number, allowing for an unambiguous description of the spatial arrangement as either R (rectus) or S (sinister).

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Amino-2-chloropropanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shift (δ) of a proton is influenced by its local electronic environment. For 2-Amino-2-chloropropanoic acid (CH₃-C(Cl)(NH₂)-COOH), the following proton signals would be anticipated:

Methyl Protons (-CH₃): A singlet peak would be expected for the three equivalent methyl protons. Unlike its analogue, 2-chloropropanoic acid, where the methyl protons appear as a doublet due to coupling with the adjacent Cα-H proton orgsyn.org, the α-carbon in 2-Amino-2-chloropropanoic acid is quaternary (bonded to four non-hydrogen atoms). The absence of an adjacent proton eliminates spin-spin coupling, resulting in a singlet.

Amino Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift and peak shape can be highly variable, depending on factors such as solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to produce a singlet at a significantly downfield chemical shift (often >10 ppm), though its observation can be affected by exchange with trace amounts of water in the solvent orgsyn.orgwikipedia.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Amino-2-chloropropanoic acid, three distinct carbon signals are expected:

Methyl Carbon (-CH₃): A signal in the aliphatic region of the spectrum.

Alpha-Carbon (-C(Cl)(NH₂)-): This quaternary carbon would be significantly deshielded due to the electronegative effects of both the chlorine atom and the amino group, causing its signal to appear further downfield compared to the methyl carbon. For comparison, the α-carbon in (S)-2-chloropropanoic acid appears at δ = 52.0 ppm orgsyn.org.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield in the spectrum, typically in the range of 170-180 ppm, as seen with (S)-2-chloropropanoic acid (δ = 176.0 ppm) orgsyn.org.

Table 1: Predicted NMR Spectral Data for 2-Amino-2-chloropropanoic acid (Note: These are predicted values based on chemical principles and data from analogous compounds.)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 1.5 - 2.0 | Singlet |

| ¹H | -NH₂ | Variable (e.g., 5.0 - 8.0) | Broad Singlet |

| ¹H | -COOH | >10 | Singlet |

| ¹³C | -CH₃ | 20 - 30 | - |

| ¹³C | Cα(Cl)(NH₂) | 55 - 70 | - |

| ¹³C | -COOH | 170 - 180 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of 2-Amino-2-chloropropanoic acid and for assessing its purity by detecting trace impurities.

The molecular formula for 2-Amino-2-chloropropanoic acid is C₃H₆ClNO₂. Its calculated molecular weight is approximately 123.54 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks ([M]⁺) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Therefore, the electron ionization (EI) mass spectrum of 2-Amino-2-chloropropanoic acid is expected to show:

A molecular ion peak ([M]⁺) at m/z 123 , corresponding to the molecule containing the ³⁵Cl isotope.

A second molecular ion peak ([M+2]⁺) at m/z 125 , corresponding to the molecule with the ³⁷Cl isotope, with an intensity of about one-third of the m/z 123 peak.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the compound. For the related compound 3-chloroalanine, the protonated molecule ([M+H]⁺) has been observed at a precursor m/z of 124.016, which aligns with the expected mass for a C₃H₇ClNO₂⁺ ion nih.gov. Similar results would be expected for 2-Amino-2-chloropropanoic acid using soft ionization techniques like Electrospray Ionization (ESI).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For an amino acid like 2-Amino-2-chloropropanoic acid, which is polar and lacks a strong ultraviolet (UV) chromophore, reversed-phase HPLC (RP-HPLC) is the most common approach, though it typically requires a derivatization step for effective detection.

A typical HPLC method for the quantitative analysis and purity assessment of 2-Amino-2-chloropropanoic acid would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of derivatized amino acids.

Mobile Phase: A gradient elution system is often employed, typically consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol (B129727). The gradient is programmed to increase the organic solvent concentration over time to elute compounds of increasing hydrophobicity.

Detection: As the native molecule has poor UV absorbance, detection sensitivity is low. To overcome this, pre-column derivatization (discussed in Section 6.5) is used to attach a chromophoric or fluorophoric tag to the amino group, allowing for highly sensitive UV or fluorescence detection cerealsgrains.orgnih.gov.

The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. Chiral stationary phases can also be employed in HPLC to separate the enantiomers (D and L forms) of the amino acid nih.govsigmaaldrich.comankara.edu.tr.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Sensing

Since 2-Amino-2-chloropropanoic acid possesses a chiral center at the α-carbon, it is optically active. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are used to study such chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemistry and conformation of the molecule.

Enantiomeric Excess (ee) Determination: The two enantiomers of 2-Amino-2-chloropropanoic acid will produce CD spectra that are mirror images of each other. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

Chiral Sensing: The CD spectrum is sensitive to the electronic transitions within the molecule's chromophores. For 2-Amino-2-chloropropanoic acid, the relevant chromophores are the carboxyl group and the n→σ* transition associated with the amino group, which absorb in the far-UV region (typically below 240 nm). researchgate.net The spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

Development of Pre-column Derivatization Strategies for Enhanced Analytical Detection

As mentioned in the HPLC section, the direct analysis of amino acids is often hampered by their low volatility and lack of strong chromophores for UV or fluorescence detection. Pre-column derivatization is a widely adopted strategy to overcome these limitations by chemically modifying the amino acid before its introduction into the HPLC system. The primary amino group of 2-Amino-2-chloropropanoic acid is the primary target for these reactions.

Several reagents have been developed for this purpose:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This is a very common method for sensitive fluorescence detection of primary amino acids. cerealsgrains.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino acids to form stable, fluorescent derivatives that can also be detected by UV absorbance. This reagent is often used in combination with OPA to analyze mixtures containing both primary and secondary amino acids. nih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which have strong UV absorbance around 254 nm, enabling sensitive detection.

Dansyl Chloride (DNS-Cl): This reagent forms highly fluorescent dansyl-amino acid derivatives that are stable and well-resolved by RP-HPLC.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC reacts with primary and secondary amino acids to yield stable, fluorescent derivatives that can be analyzed with high sensitivity.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available detection equipment. The development of automated pre-column derivatization protocols using modern autosamplers has greatly improved the reproducibility and throughput of amino acid analysis.

Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Group | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and potential chemical reactions of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like 2-Amino-2-chloropropanoic acid.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications. For 2-Amino-2-chloropropanoic acid, DFT calculations could be employed to predict various properties, as illustrated by studies on similar amino acids.

Key electronic properties that can be calculated for 2-Amino-2-chloropropanoic acid using these methods include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) indicates the molecule's chemical stability.

Electrostatic Potential: This mapping shows the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Dipole Moment and Polarizability: These properties describe how the molecule responds to an external electric field.

Table 1: Representative Data from DFT Calculations for Small Amino Acids (Analogous examples)

| Property | Glycine | α-Alanine | α-Aminobutyric acid |

|---|---|---|---|

| Dipole Moment (Debye) | 1.17 | 1.43 | 1.93 |

| Ionization Energy (kcal/mol) | 148 | 143 | 142 |

| Electron Affinity (kcal/mol) | 35 | 36 | 36 |

| Chemical Hardness (η) | 56.5 | 53.5 | 53 |

This table presents calculated values for related amino acids to illustrate the types of data generated by DFT studies. Data for 2-Amino-2-chloropropanoic acid would require a specific computational study.

Quantum chemical calculations are powerful tools for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For 2-Amino-2-chloropropanoic acid, this could involve studying:

Decomposition Pathways: Theoretical studies on similar compounds, such as 2-chloropropionic acid and 2-bromopropionic acid, have shown that they can decompose through five-membered cyclic transition states. A similar mechanism could be investigated for 2-Amino-2-chloropropanoic acid, where the carboxylic acid proton assists in the departure of the chlorine atom.

Substitution Reactions: The reactivity of the alpha-carbon towards nucleophilic substitution could be modeled to understand how the amino and chloro groups influence the reaction barrier.

Peptide Bond Formation: The mechanism of its incorporation into a peptide chain could be analyzed, including the activation energies for each step.

Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for determining the reaction's activation energy and, consequently, its rate.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and conformational preferences of molecules over time.

2-Amino-2-chloropropanoic acid has several rotatable bonds, leading to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Scan: By systematically rotating key bonds (e.g., the C-C and C-N bonds) and calculating the energy at each step using methods like DFT, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers.

Since 2-Amino-2-chloropropanoic acid is a chiral molecule, computational methods can be used to predict the outcomes of reactions where new stereocenters are formed. By modeling the transition states leading to different stereoisomeric products, the energy difference between these pathways can be calculated. The pathway with the lower activation energy is expected to be favored, allowing for a prediction of the reaction's stereoselectivity. This approach is instrumental in designing catalysts for stereospecific synthesis.

Thermodynamic and Kinetic Investigations in Various Phases

Computational methods can predict key thermodynamic and kinetic data in different environments, such as the gas phase and in solution.

Thermodynamic Properties: Properties such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated from the vibrational frequencies obtained through quantum chemical calculations. These values are essential for determining the feasibility and position of chemical equilibria.

Kinetic Parameters: The activation energy (Ea) derived from transition state calculations is used in the Arrhenius equation to estimate reaction rate constants.

Solvation Effects: The behavior of 2-Amino-2-chloropropanoic acid can change dramatically in a solvent like water. Continuum solvation models (like the Polarizable Continuum Model, PCM) can be incorporated into DFT calculations to simulate the effect of the solvent on the molecule's geometry, stability, and reactivity. For more detailed insights, ab initio molecular dynamics (AIMD) can simulate the explicit interactions between the amino acid and individual solvent molecules.

Modeling of Intermolecular Interactions and Supramolecular Host-Guest Complexation

The non-covalent interactions that govern the behavior of amino acids in various environments are complex and include hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov Computational models allow for a detailed examination of these forces, which are crucial for understanding protein solubility and aggregation. nih.gov For instance, studies have shown that interactions involving delocalized π-electrons can favor aggregation, whereas salt bridges and aliphatic interactions tend to promote solubility. nih.gov

Supramolecular chemistry, particularly the study of host-guest interactions, offers a framework for understanding how molecules like amino acids can be selectively recognized and encapsulated. researchgate.netmdpi.com Host-guest systems often involve a larger host molecule with a cavity that can accommodate a smaller guest molecule. researchgate.netmdpi.com The formation of these complexes is driven by a combination of non-covalent interactions. mdpi.com Computational approaches are instrumental in designing and predicting the stability of such complexes. For example, the interaction energies between host-guest pairs can be quantified to understand the factors driving complex formation. nih.gov

Molecular dynamics simulations can provide a dynamic picture of the interactions between amino acids and other molecules, including host systems, over time. nih.govmdpi.com These simulations can reveal conformational changes and the specific atomic-level interactions that stabilize a complex. mdpi.com For amino acids, understanding their zwitterionic form is crucial, and computational studies have explored their behavior in different environments, such as on the surface of monolayers. rsc.org

Density Functional Theory (DFT) is another powerful tool used to investigate the electronic properties and reactivity of amino acids. nih.gov DFT calculations can be employed to determine optimized geometries, interaction energies, and electronic structures of amino acid-containing systems. rsc.orgresearchgate.netund.edu These calculations are essential for understanding the nature of chemical bonds and non-covalent interactions at a quantum mechanical level. researchgate.net

While the direct application of these computational methods to 2-Amino-2-chloropropanoic acid remains an area for future research, the established methodologies provide a robust framework for predicting its intermolecular behavior and potential for forming host-guest complexes. Such studies would be invaluable for applications in materials science and bioengineering. und.edu

Emerging Research Directions and Prospects

Development of Novel Synthetic Routes for Specific Isomers of Halogenated α-Amino Acids

The biological and chemical utility of halogenated α-amino acids is often dependent on their stereochemistry. Consequently, a significant area of ongoing research is the development of novel, efficient, and highly stereoselective synthetic routes to access specific isomers of compounds like 2-Amino-2-chloropropanoic acid. Current research is focused on asymmetric catalysis, which promises to yield enantiomerically pure products.

Recent advancements have highlighted the use of chiral catalysts to control the stereochemical outcome of halogenation reactions. nih.govacs.org For instance, the asymmetric α-chlorination of carbonyl compounds using chiral ammonium (B1175870) salt ion pairing catalysts is a promising strategy. acs.org This approach could be adapted for the synthesis of specific isomers of 2-Amino-2-chloropropanoic acid, providing access to chirally pure building blocks for various applications.

Furthermore, enzymatic and chemoenzymatic methods are being explored to achieve high enantioselectivity. princeton.edunih.gov The use of enzymes, such as halogenases or engineered biocatalysts, could offer a green and efficient alternative to traditional chemical synthesis. princeton.edu These biocatalytic approaches often operate under mild reaction conditions and can provide access to stereoisomers that are difficult to obtain through conventional methods. The development of such synthetic strategies is crucial for unlocking the full potential of chiral halogenated amino acids in drug discovery and materials science.

Table 1: Comparison of Synthetic Strategies for Halogenated α-Amino Acids

| Synthetic Strategy | Advantages | Challenges | Key Research Findings |

|---|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. | Catalyst design and optimization can be complex. | Use of chiral ammonium salts and phase-transfer catalysts shows promise for asymmetric α-halogenation. nih.govacs.org |

| Enzymatic/Biocatalytic | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. | Radical halogenases have been identified and engineered for the regioselective halogenation of amino acids. princeton.edu |

| Chiral Auxiliary-Based | Well-established and reliable for controlling stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. | Chiral auxiliaries are commonly used in the asymmetric synthesis of various amino acid derivatives. semanticscholar.org |

Expanded Utility in Advanced Material Science and Catalysis Research

The presence of a chlorine atom in 2-Amino-2-chloropropanoic acid introduces the potential for halogen bonding, a non-covalent interaction that is gaining increasing attention in materials science and catalysis. rsc.orgresearchgate.netacs.org Halogen bonds are formed between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. acs.org These interactions are directional and can be used to control the self-assembly of molecules into well-defined supramolecular structures.

In material science, 2-Amino-2-chloropropanoic acid and its derivatives could be utilized as building blocks for the design of novel polymers, liquid crystals, and functional materials. The incorporation of this halogenated amino acid into peptide backbones could lead to materials with unique folding properties and enhanced thermal stability. nih.gov The halogen bond can act as a directional force, guiding the formation of specific secondary structures or promoting the assembly of peptide-based materials.

In the realm of catalysis, halogenated amino acids are being explored as organocatalysts. rsc.orgresearchgate.net The halogen bond donor capability of these molecules can be harnessed to activate substrates and catalyze a variety of chemical transformations. For example, a halogen bond-donor amino acid has been shown to catalyze the aqueous synthesis of bis-(heterocyclic)methanes. rsc.org This opens up the possibility of using 2-Amino-2-chloropropanoic acid or its derivatives as catalysts in environmentally benign reaction media.

Computational Design and Prediction of Novel Halogenated Amino Acid Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of the properties of novel molecules. nih.govrjsocmed.com These methods can be applied to 2-Amino-2-chloropropanoic acid to design new derivatives with tailored functionalities and to predict their behavior in different chemical and biological environments.

By employing computational design, researchers can explore a vast chemical space to identify derivatives of 2-Amino-2-chloropropanoic acid with enhanced properties, such as improved catalytic activity, stronger halogen bonding capabilities, or specific binding affinities for biological targets. nih.gov For example, computational methods have been successfully used to design metalloproteins that incorporate unnatural amino acids, demonstrating the power of these approaches in creating novel functional proteins. nih.gov

Furthermore, computational studies can provide valuable insights into the mechanism of action of these compounds. For instance, quantum chemical calculations can be used to understand the nature of the halogen bond and to predict the strength and directionality of these interactions. acs.org This information is crucial for the rational design of new materials and catalysts based on halogenated amino acids. The integration of computational and experimental approaches will be key to accelerating the discovery and development of new applications for 2-Amino-2-chloropropanoic acid and its derivatives.

Integration into Bio-orthogonal Chemistry and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.govescholarship.org These reactions provide a powerful tool for labeling and imaging biomolecules in their native environment. 2-Amino-2-chloropropanoic acid, as an unnatural amino acid, has the potential to be integrated into bio-orthogonal chemistry and bioconjugation strategies. libretexts.orgbiosyn.com

One approach involves the metabolic incorporation of 2-Amino-2-chloropropanoic acid into proteins. If this amino acid can be recognized by the cellular machinery responsible for protein synthesis, it could be incorporated into proteins in place of a natural amino acid. The chlorine atom would then serve as a chemical handle for subsequent bio-orthogonal reactions. For example, the chlorine atom could potentially participate in reactions that are not found in biological systems, allowing for the specific labeling of the modified protein with a probe for imaging or other applications.

While the direct use of the chloro group in established bio-orthogonal reactions is not yet widespread, its presence offers a unique reactive site. Research could focus on developing new bio-orthogonal reactions that specifically target the C-Cl bond. Alternatively, the chloro group could be chemically converted to another functional group that is known to participate in bio-orthogonal reactions, such as an azide (B81097) or an alkyne, after its incorporation into a biomolecule. The development of such strategies would significantly expand the toolbox of bio-orthogonal chemistry and enable new ways to study biological processes.

Exploration of Unique Reactivity Profiles in Unconventional Reaction Media

The study of chemical reactions in unconventional media, such as ionic liquids and deep eutectic solvents, is a rapidly growing area of research. researchgate.netrsc.orgdntb.gov.uaacs.org These solvent systems can offer unique reactivity and selectivity compared to traditional organic solvents. Exploring the reactivity of 2-Amino-2-chloropropanoic acid in these media could lead to the discovery of novel chemical transformations and synthetic methodologies.

Amino acid-based ionic liquids and deep eutectic solvents are of particular interest due to their potential biocompatibility and biodegradability. researchgate.netrsc.orgnih.gov These solvents could provide a "green" alternative for reactions involving 2-Amino-2-chloropropanoic acid. The unique solvent properties, such as high polarity and the ability to form strong hydrogen bonds, could influence the reaction pathways and lead to improved yields or selectivities.

For instance, the nucleophilic substitution of the chlorine atom in 2-Amino-2-chloropropanoic acid could be significantly affected by the nature of the unconventional solvent. The solvent could stabilize charged intermediates or transition states, thereby accelerating the reaction rate. Furthermore, the use of chiral ionic liquids could provide a means to control the stereochemistry of reactions involving this amino acid. Research in this area could not only lead to more efficient and sustainable chemical processes but also provide fundamental insights into the behavior of molecules in these complex solvent environments.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-2-chloropropanoic acid |

| 2-Amino-2-hydroxypropanoic acid |

| 2-Amino-3-chloropropanoic acid |

| 3-chloro-D-alanine |

| 3-chloroalanine |

| 4-iodotetrafluorophenylalanine |

| Alanine (B10760859) |

| bis-(heterocyclic)methanes |

| Chloroalanine |

| Glycine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-chloropropanoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically begins with chiral amino acids like L-serine or L-alanine. Chlorination is achieved via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimization involves controlling temperature (0–25°C) and pH (acidic for protonating the amino group to prevent side reactions). Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. What analytical techniques are essential for characterizing 2-Amino-2-chloropropanoic acid?

- Methodological Answer :

- HPLC : Determines purity (>98% is typical for research-grade material) using C18 columns and UV detection at 210–220 nm .

- NMR : ¹H and ¹³C NMR confirm structure, with characteristic shifts for the chlorinated carbon (δ ~60–70 ppm in ¹³C) and α-amino protons (δ ~3.5–4.0 ppm in ¹H) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 152.05 Da) and isotopic patterns .

Q. How should 2-Amino-2-chloropropanoic acid be stored to maintain stability?

- Methodological Answer : Store as a lyophilized powder at -20°C in airtight, moisture-free containers. Solutions in polar aprotic solvents (e.g., DMSO) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may induce decomposition .

Advanced Research Questions

Q. What strategies ensure stereochemical purity during the synthesis of 2-Amino-2-chloropropanoic acid?

- Methodological Answer :

- Chiral Resolution : Use enantioselective catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution with proteases to separate D/L isomers .

- Circular Dichroism (CD) : Monitor optical activity ([α]²⁵D ~+15° to +20° for L-isomers) to confirm stereochemical integrity .

Q. How can conflicting thermodynamic data for 2-Amino-2-chloropropanoic acid be reconciled?

- Methodological Answer : Discrepancies in ΔfH° (formation enthalpy) or ΔrH° (reaction enthalpy) often arise from experimental setups (e.g., gas-phase vs. solution-phase measurements). Cross-validate using:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding energetics in solution.

- Computational Models : DFT calculations (e.g., B3LYP/6-31G*) predict gas-phase ion clustering energies, aligning with CID (collision-induced dissociation) data .

Q. What role does 2-Amino-2-chloropropanoic acid play in studying enzyme inhibition mechanisms?

- Methodological Answer : The compound acts as a substrate analog for enzymes like alanine racemase or decarboxylases. Key applications include:

- Kinetic Assays : Measure Ki (inhibition constant) via competitive inhibition studies using UV-Vis spectroscopy.

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDB ID 1RCX analogs) to map active-site interactions .

Q. How does chlorination at the α-carbon influence the compound’s metabolic stability in vivo?

- Methodological Answer : Chlorine’s electronegativity reduces susceptibility to oxidative metabolism. Assess using:

- Liver Microsome Assays : Compare half-life (t½) with non-chlorinated analogs (e.g., 2-Amino-2-methylpropanoic acid).

- LC-MS/MS Metabolite Profiling : Identify stable chloro-derivatives vs. dechlorinated byproducts .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.